4-クロロキノリン-3-カルボン酸

概要

説明

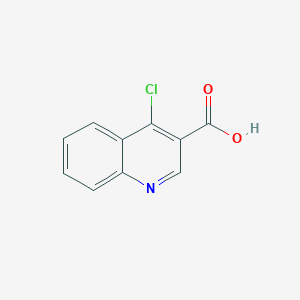

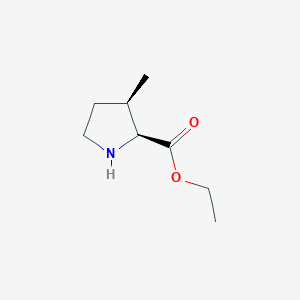

4-Chloroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a chloro substituent and a carboxylic acid group. This structure serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds that have applications in various fields of chemistry and pharmacology. The chloro and carboxylic acid groups on the quinoline backbone are pivotal for further chemical modifications and functionalizations.

Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carboxylic acid and its derivatives has been a subject of continuous research due to their significant biological and chemical properties. A novel procedure was developed for the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine, according to the Sandmeyer reaction (Raveglia et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-3-carboxylic acid includes a quinoline core, a chloro group at the 4-position, and a carboxylic acid group at the 3-position. This structure is crucial for its chemical reactivity and the ability to undergo various chemical transformations. The structural features are determined using spectroscopic techniques such as IR, MS, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

4-Chloroquinoline-3-carboxylic acid participates in various chemical reactions due to the reactive sites provided by the chloro and carboxylic acid functional groups. For example, its esters react with aminopyridines in refluxing DMF to give 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating the compound's versatility in forming new chemical bonds (Ukrainets et al., 2005).

科学的研究の応用

創薬化学

4-クロロキノリン-3-カルボン酸: は、その幅広い生物活性により、創薬において貴重な骨格となっています。 それはファーマコフォアとして機能し、それは分子構造の一部であり、それが受ける特定の生物学的または薬理学的相互作用の原因となります 。この化合物は、特に抗マラリア薬、抗菌薬、抗がん剤の開発において、より複雑な生物活性分子の合成の出発点としてよく使用されます。

生物活性誘導体の合成

この化合物の汎用性により、潜在的な生物学的および薬学的活性を持つ幅広い誘導体の合成が可能になります。 例えば、それはアルカリ性ホスファターゼの強力な阻害剤として評価されてきたキノリン誘導体の作成に使用できます。アルカリ性ホスファターゼは、さまざまな生理学的および病理学的プロセスにおいて重要な酵素です .

有機合成

有機化学において、4-クロロキノリン-3-カルボン酸は、さまざまな合成経路で複雑な分子を構築するために使用できます。 それは、新しい材料や医薬品の開発に不可欠な複素環式化合物の合成における中間体として機能できます .

化学研究

この化合物は、化学研究、特に反応機構の研究や新しい合成方法論の開発においても重要な役割を果たします。 その反応性は、複雑な有機分子の合成に適用できる新しい化学変換を探求するために活用できます .

産業用途

ラボ以外に、4-クロロキノリン-3-カルボン酸は産業プロセスに用途を見つける可能性があります。 その誘導体は、複雑な有機化合物を前駆体として必要とする染料、農薬、その他の産業化学品の製造に使用できます .

環境研究

環境科学では、研究者はこの化合物を用いて、環境におけるキノリン誘導体の分解とその生態系への潜在的な影響を研究できます。 そのような化合物の環境運命を理解することは、その安全性と生態学的リスクを評価するために不可欠です .

作用機序

Safety and Hazards

将来の方向性

The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .

特性

IUPAC Name |

4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSCQRDGGJZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591525 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179024-66-9 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?

A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.

Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?

A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

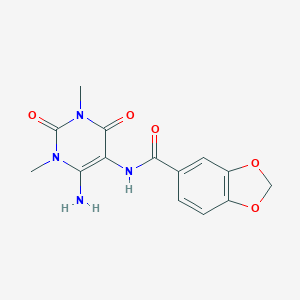

![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)